3-[(4,7-dimethoxy-1H-indole-2-carbonyl)amino]propanoic acid
Description
Properties
IUPAC Name |
3-[(4,7-dimethoxy-1H-indole-2-carbonyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c1-20-10-3-4-11(21-2)13-8(10)7-9(16-13)14(19)15-6-5-12(17)18/h3-4,7,16H,5-6H2,1-2H3,(H,15,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBDXAPKWCBCOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(NC2=C(C=C1)OC)C(=O)NCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4,7-dimethoxy-1H-indole-2-carbonyl)amino]propanoic acid typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Functionalization of the Indole Core: The indole core is then functionalized with methoxy groups at the 4 and 7 positions.
Attachment of the Carbonyl Group: The carbonyl group is introduced at the 2-position of the indole ring through acylation reactions.
Formation of the Amide Bond: The final step involves the formation of an amide bond between the indole derivative and propanoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, solvents, and temperature control to ensure efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
3-[(4,7-dimethoxy-1H-indole-2-carbonyl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols .
Scientific Research Applications
3-[(4,7-dimethoxy-1H-indole-2-carbonyl)amino]propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(4,7-dimethoxy-1H-indole-2-carbonyl)amino]propanoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
3-(N-(4-Sulfamoylphenyl)amino)propanoic Acid
This compound replaces the indole core with a sulfamoylphenyl group. However, the absence of the indole ring may reduce π-π interactions with aromatic residues in biological targets. This analog was synthesized for hydrazone derivatization, indicating its utility as a chemical intermediate .
(R)-2-((tert-Butoxycarbonyl)amino)-3-(4-Iodophenyl)propanoic Acid
Featuring a 4-iodophenyl group and a tert-butoxycarbonyl (Boc)-protected amine, this compound highlights the role of halogen substituents. The iodine atom’s electronegativity and bulky nature could facilitate halogen bonding or influence steric interactions, unlike the electron-donating methoxy groups in the target compound. The Boc group suggests its use as a synthetic intermediate in peptide chemistry .
4,7-Epoxy-4H-isoindole-4-propanoic Acid
This isoindole derivative contains an epoxy group and a fused bicyclic structure, differing from the indole in ring topology. The epoxy group introduces electrophilic reactivity, which may limit stability compared to the non-reactive methoxy substituents in the target compound. Its molecular weight (398.41 g/mol) exceeds that of the target compound, likely due to the additional oxygen atoms and fused ring system .
3-(Methylthio)propanoic Acid Methyl Ester
A volatile ester derivative with a methylthio (-SMe) group, this compound contrasts with the target’s carboxylic acid and amide functionalities. The ester group increases lipophilicity, favoring membrane permeability but reducing stability in physiological conditions. The methylthio group may participate in unique metabolic pathways compared to methoxy substituents .
Structural and Functional Comparison Table
*Estimated based on structural similarity to indole derivatives.
Research Findings and Implications
- Methoxy vs. Sulfamoyl/Halogen Substituents : The target compound’s methoxy groups balance lipophilicity and solubility, whereas sulfamoyl () or iodine () substituents prioritize polarity or halogen bonding, respectively.
- Indole vs. Isoindole Cores : The indole’s planar structure facilitates aromatic interactions, while the isoindole’s fused ring () may alter binding conformations.
- Carboxylic Acid vs. Esters : The free carboxylic acid in the target compound supports salt formation for improved bioavailability compared to esters ().
- Synthetic Utility : Boc-protected () or epoxy-containing () analogs serve as intermediates, whereas the target’s dimethoxyindole suggests direct biological activity.
Biological Activity
3-[(4,7-Dimethoxy-1H-indole-2-carbonyl)amino]propanoic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The compound features an indole moiety, which is known for its diverse biological activities. The specific structure is characterized by the presence of two methoxy groups on the indole ring and a propanoic acid side chain, which may influence its pharmacological properties.
Biological Activity Overview
Research indicates that compounds with indole structures often exhibit various biological activities, including:
- Antioxidant Activity : Indoles can scavenge free radicals, reducing oxidative stress.
- Enzyme Inhibition : Many indole derivatives act as inhibitors for enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are significant in neurodegenerative diseases.
- Neuroprotective Effects : Some studies suggest that these compounds may protect neuronal cells from damage due to oxidative stress.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit AChE and BChE, which are critical in the breakdown of neurotransmitters. This inhibition can enhance cholinergic signaling, potentially benefiting cognitive function.
- Antioxidant Mechanisms : By reducing reactive oxygen species (ROS), the compound may protect against cellular damage.
- Blood-Brain Barrier Penetration : Studies indicate that certain indole derivatives can cross the blood-brain barrier (BBB), allowing them to exert effects directly in the central nervous system.
Enzyme Inhibition Studies
Recent studies have quantitatively assessed the enzyme inhibition properties of related compounds. For instance, a study reported that certain indole derivatives exhibited IC50 values indicating effective inhibition of AChE and BChE:
| Compound | IC50 (μM) | Selectivity Index |
|---|---|---|
| 3n | 9.77 ± 0.76 | 20.19 |
| 3d | 10.76 ± 1.66 | Not specified |
These values suggest that modifications to the indole structure significantly impact inhibitory potency and selectivity against these enzymes .
Neuroprotection Studies
In vitro studies using human neuroblastoma SH-SY5Y cells have demonstrated that compounds similar to this compound provide neuroprotection against oxidative stress induced by hydrogen peroxide (H2O2). The protective effect was quantified using assays that measure cell viability post-treatment.
Case Studies
A notable case study involving related indole derivatives highlighted their potential in treating Alzheimer's disease (AD). The study found that these compounds not only inhibited AChE and BChE but also demonstrated antioxidant properties that could mitigate neurodegeneration associated with AD .
Q & A
Q. What synthetic methodologies are recommended for synthesizing 3-[(4,7-dimethoxy-1H-indole-2-carbonyl)amino]propanoic acid?
- Methodological Answer : Synthesis typically involves two key steps: (1) preparation of the 4,7-dimethoxyindole-2-carboxylic acid intermediate and (2) coupling with β-alanine or its derivatives.
- Step 1 : Start with commercially available 4,7-dimethoxyindole. Introduce the carboxylic acid group via formylation followed by oxidation (e.g., using Jones reagent) .
- Step 2 : Use peptide coupling reagents like HATU or EDC/HOBt to conjugate the indole-2-carboxylic acid with β-alanine. Optimize reaction conditions (e.g., DMF solvent, 0°C to RT, inert atmosphere) to minimize side reactions .
Table 1 : Example Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Jones reagent, acetone, 0°C | 65-70% |
| 2 | HATU, DIPEA, DMF, RT | 50-60% |
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm substitution patterns on the indole ring (e.g., methoxy groups at C4/C7) and the propanoic acid chain. Look for characteristic peaks: δ 3.8–4.0 ppm (OCH3), δ 6.5–7.5 ppm (indole aromatic protons) .
- LC-MS : Verify molecular weight ([M+H]+ expected at ~349.3 g/mol) and purity (>95% for biological assays) .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹ for the amide and carboxylic acid groups) .
Q. How should researchers assess solubility and stability for in vitro assays?
- Methodological Answer :
- Solubility : Test in DMSO (primary stock) and dilute into aqueous buffers (e.g., PBS, pH 7.4). Use dynamic light scattering (DLS) to detect aggregation .
- Stability : Incubate at 37°C in assay buffers (pH 2–9) and analyze degradation via HPLC over 24–72 hours. Adjust storage conditions (e.g., -20°C in desiccated form) if instability is observed .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Answer :
- Variations : Modify (a) methoxy group positions (e.g., 5,6-dimethoxy vs. 4,7-dimethoxy), (b) indole substitution (e.g., halogenation at C3), or (c) the propanoic acid chain (e.g., esterification for prodrugs) .
- Assays : Screen analogs in target-specific assays (e.g., enzyme inhibition, cell viability). Use statistical tools (e.g., PCA) to correlate structural features with activity .
Q. What computational strategies predict target binding and pharmacokinetics?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with proposed targets (e.g., kinase domains). Prioritize binding poses with hydrogen bonds to the indole carbonyl and hydrophobic interactions with methoxy groups .
- ADME Prediction : Employ SwissADME to estimate logP (target ~2.5 for balanced solubility/permeability) and cytochrome P450 metabolism risks .
Q. How to resolve contradictions in biological activity data across assays?
- Methodological Answer :
- Purity Verification : Re-analyze compound purity via LC-MS and NMR. Impurities >1% may skew results .
- Orthogonal Assays : Confirm activity in cell-free (e.g., enzymatic) and cell-based assays. For example, if a compound shows activity in a kinase assay but not in cell culture, check membrane permeability via Caco-2 assays .
- Mechanistic Probes : Use competitive inhibitors or CRISPR knockdowns to validate target engagement .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields?
- Methodological Answer :
- Parameter Optimization : Re-examine reaction parameters from conflicting reports (e.g., temperature, reagent equivalents). For example, yields may drop if HATU is used at RT instead of 0°C due to racemization .
- Side Reactions : Monitor by-products (e.g., dipeptide formation) via TLC or LC-MS. Introduce protecting groups (e.g., Fmoc on β-alanine) to suppress undesired coupling .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
